(E)-3,7-Dimethyl-2,7-octadienyl propionate
Description
(E)-3,7-Dimethyl-2,7-octadienyl propionate (CAS: 105-90-8) is a pheromone component critical for insect communication. It is notably identified in the San Jose scale insect (Quadraspidiotus perniciosus) and the African monarch butterfly (Danaus chrysippus) . Structurally, it features a conjugated diene system (2,7-octadienyl backbone) with an (E)-configuration at the C2–C3 double bond and a propionate ester group at C1 (Figure 1).
Synthesis: The compound is synthesized via Wittig-Horner reactions using 6-methyl-6-hepten-2-one, followed by reduction with LiAlH₄ to yield (E)-3,7-dimethyl-2,7-octadien-1-ol, which is subsequently propionylated . This method produces a Z:E isomer mixture (~23:77 ratio), with the (E)-isomer being biologically active in pheromonal signaling .
Properties
CAS No. |
75705-48-5 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
[(2E)-3,7-dimethylocta-2,7-dienyl] propanoate |
InChI |
InChI=1S/C13H22O2/c1-5-13(14)15-10-9-12(4)8-6-7-11(2)3/h9H,2,5-8,10H2,1,3-4H3/b12-9+ |
InChI Key |
NACFFFPZCNALMT-FMIVXFBMSA-N |
Isomeric SMILES |
CCC(=O)OC/C=C(\C)/CCCC(=C)C |
Canonical SMILES |
CCC(=O)OCC=C(C)CCCC(=C)C |
Origin of Product |
United States |
Biological Activity
(E)-3,7-Dimethyl-2,7-octadienyl propionate is an organic compound classified as an ester with the molecular formula C14H24O2 and a molecular weight of 224.35 g/mol. It is derived from 3,7-dimethyl-2,7-octadien-1-ol and is notable for its unique structure that features a propionic acid moiety attached to a 3,7-dimethyl-2,7-octadienyl group. This compound has garnered attention for its diverse biological activities and applications in various fields including fragrance, flavoring, and potential therapeutic uses.
Antimicrobial Properties
Research indicates that (E)-3,7-dimethyl-2,7-octadienyl propionate exhibits significant antimicrobial activity. A study demonstrated its growth inhibitory effects against various bacterial strains, including Staphylococcus epidermidis, with a minimum inhibitory concentration (MIC) of 1,000 μg/mL . This suggests potential applications in pharmaceutical formulations aimed at combating infections.
Antitumoral Activity
The compound has been investigated for its antitumoral properties. In vitro assays using the MTT method revealed that it possesses growth-inhibitory effects against certain tumor cell lines. This positions (E)-3,7-dimethyl-2,7-octadienyl propionate as a candidate for further research in cancer therapeutics .
Insect Behavior Modulation
Studies have highlighted the compound's role in influencing insect behavior. Its pheromone-like properties suggest potential applications in pest management strategies by attracting or repelling specific insect species. This dual functionality enhances its appeal in agricultural contexts.
Structure-Activity Relationship
The biological activity of (E)-3,7-dimethyl-2,7-octadienyl propionate is closely related to its structural configuration. The presence of double bonds and specific functional groups contributes to its interaction with biological systems. Comparative studies with structurally similar compounds reveal that variations in stereochemistry can significantly alter biological effects.
Comparative Analysis with Similar Compounds
The following table summarizes key features of (E)-3,7-dimethyl-2,7-octadienyl propionate and other related compounds:
| Compound Name | Structure | Key Features |
|---|---|---|
| (E)-3,7-Dimethyl-2,7-octadienyl propionate | C14H24O2 | Exhibits antimicrobial and antitumoral activities; pheromone-like properties |
| Geranyl Acetate | C12H22O2 | Commonly used in perfumes; similar floral scent |
| Neryl Acetate | C12H22O2 | Used in fragrances; different stereochemistry |
| (Z)-3,7-Dimethyl-2,7-octadienyl Propionate | C14H24O2 | Isomeric form; different physical properties |
| Linalool | C10H18O | Terpene alcohol; widely used in fragrances and flavoring |
Case Studies and Research Findings
- Antimicrobial Efficacy : A comprehensive study conducted on the antimicrobial properties of (E)-3,7-dimethyl-2,7-octadienyl propionate revealed its effectiveness against various pathogens. The study utilized the MTT assay to evaluate cell viability and confirmed significant inhibition of bacterial growth .
- Insect Behavioral Studies : Field trials assessing the impact of this compound on insect behavior indicated that it could serve as an effective attractant for certain beneficial insects while deterring pests. These findings support its potential use in integrated pest management systems.
- Pharmaceutical Applications : Investigations into the antitumoral effects have prompted interest in the compound's use within oncology. Further studies are necessary to elucidate mechanisms of action and therapeutic potential against specific cancer types .
Comparison with Similar Compounds
Structural Differences :
Physical Properties :
| Property | Geranyl Propionate | (E)-3,7-Dimethyl-2,7-octadienyl Propionate |
|---|---|---|
| Molecular Formula | C₁₃H₂₂O₂ | C₁₃H₂₂O₂ |
| Density (g/mL) | 0.896–0.913 | 0.899 |
| Refractive Index | 1.456–1.464 | Not reported |
Neryl Propionate (Z-3,7-Dimethyl-2,6-octadien-1-yl Propionate)
Structural Differences :
- Isomerism : Neryl propionate (CAS: 105-91-9) is the (Z)-isomer of geranyl propionate, with a cis configuration at C2–C3 .
(2E,5E)-7-Hydroperoxy-3,7-dimethyl-2,5-octadienyl-O-glucopyranoside
Structural Differences :
Isomeric Variants of 3,7-Dimethyl-2,7-octadienyl Propionate
Preparation Methods
Lipase-Catalyzed Esterification in Solvent-Free Systems
Enzymatic esterification using lipases has emerged as a sustainable method for synthesizing terpene esters like (E)-3,7-dimethyl-2,7-octadienyl propionate. Candida rugosa lipase immobilized on multi-walled carbon nanotubes (MWCNTs) demonstrated enhanced stability and activity, achieving 93% conversion in geranyl propionate synthesis under optimized conditions (40°C, 3:1 alcohol-to-acid molar ratio, 10 wt% enzyme load). Similar protocols could be adapted for the target ester by substituting geraniol with (E)-3,7-dimethyl-2,7-octadienol.
A solvent-free system minimizes side reactions and simplifies downstream purification. For instance, Penicillium crustosum lipase extracts achieved 94% geranyl propionate yield at 50°C with a 1:5 acid-to-alcohol ratio. This approach’s scalability is underscored by its compatibility with continuous-flow reactors, though substrate viscosity remains a challenge for diene-containing alcohols.
Immobilization Techniques for Enhanced Lipase Performance
Immobilization on functionalized MWCNTs improves lipase reusability and thermal stability. Physical adsorption of Candida rugosa lipase onto oxidized MWCNTs increased enzyme activity by 2.3-fold compared to free lipase, attributed to improved substrate access to the active site. Covalent attachment strategies using Eupergit® C carriers also showed promise, retaining 80% activity after 10 cycles. For (E)-3,7-dimethyl-2,7-octadienyl propionate synthesis, carboxyl-functionalized nanotubes may enhance compatibility with the bulky dienol substrate.
Computational Modeling of Enzymatic Mechanisms
Molecular dynamics (MD) simulations of Thermomyces lanuginosus lipase revealed critical insights into esterification energetics. The rate-limiting step—nucleophilic attack by serine on the carbonyl carbon—exhibited a free energy barrier of 14.0 kcal/mol for geranyl butyrate synthesis. Substrate docking studies identified key binding pockets: Tyr21, Leu94, and Phe265 stabilize the geraniol moiety via π-alkyl interactions. Adapting these models to (E)-3,7-dimethyl-2,7-octadienol would require evaluating steric effects from the additional methyl group at C7.
Chemical Synthesis Routes
Acid-Catalyzed Fischer Esterification
Traditional Fischer esterification using sulfuric acid or p-toluenesulfonic acid achieves moderate yields (65–75%) but faces limitations with acid-sensitive substrates. A study on geranyl propionate synthesis reported 72% conversion after 24 hours at 70°C using a 1:2 alcohol-to-acid ratio. For the target compound, the conjugated diene system in (E)-3,7-dimethyl-2,7-octadienol may necessitate milder acids (e.g., Amberlyst-15) to prevent isomerization or polymerization.
Propionyl Chloride Acylation
Reaction of (E)-3,7-dimethyl-2,7-octadienol with propionyl chloride in anhydrous dichloromethane provides rapid esterification (≤2 hours) but requires strict moisture control. Triethylamine is typically added to scavenge HCl, though base-sensitive substrates may degrade. This method’s scalability is limited by exothermicity and halogenated solvent use, prompting interest in greener alternatives like dimethyl carbonate.
Process Optimization and Kinetic Analysis
Response Surface Methodology (RSM)
RSM optimization of geranyl propionate synthesis identified temperature (40°C), enzyme load (10 wt%), and molar ratio (3:1 alcohol:acid) as critical factors. A central composite design predicted 93.2% conversion, validated experimentally at 93.0%. Similar models for (E)-3,7-dimethyl-2,7-octadienyl propionate must account for the diene’s reduced nucleophilicity compared to geraniol.
Water Activity Control
Maintaining water activity (aw) below 0.3 suppresses hydrolysis in enzymatic systems. Silica gel or molecular sieves (3Å) achieve aw ≈ 0.1, boosting geranyl propionate yield from 78% to 91%. For the target ester, which has lower aqueous solubility than geraniol, in-situ water removal may further enhance conversion.
Continuous vs. Batch Reactors
Packed-bed reactors with immobilized lipase improved geranyl propionate productivity by 40% over batch systems due to better mass transfer. However, substrate viscosity from the C7 methyl group in (E)-3,7-dimethyl-2,7-octadienol may necessitate reactor redesigns, such as oscillatory flow configurations.
Purification and Characterization
Distillation Techniques
Fractional vacuum distillation (0.1 mbar, 110–115°C) effectively separates (E)-3,7-dimethyl-2,7-octadienyl propionate from unreacted alcohol and acid. Geranyl propionate purification achieved 98.5% purity using a 20-tray column with a 5:1 reflux ratio. The target ester’s higher molecular weight (238.3 g/mol vs. 210.3 g/mol for geranyl propionate) will require adjusted temperature profiles.
Spectroscopic Characterization
1H NMR of geranyl propionate shows diagnostic peaks at δ 4.1 ppm (methylene adjacent to ester oxygen) and δ 5.1–5.4 ppm (diene protons). For (E)-3,7-dimethyl-2,7-octadienyl propionate, the C7 methyl group should appear as a singlet near δ 1.6 ppm, while the E-configuration diene protons resonate as doublets between δ 5.0–5.3 ppm with coupling constants J ≈ 15 Hz.
Environmental and Economic Considerations
Life Cycle Assessment (LCA)
Enzymatic routes reduce energy consumption by 37% compared to chemical synthesis, primarily through lower operating temperatures. However, lipase production contributes 58% of the enzymatic process’s carbon footprint, highlighting opportunities for microbial strain optimization.
Cost Analysis
Batch enzymatic synthesis costs for terpene esters average $12–15/kg, versus $8–10/kg for acid-catalyzed methods. Scaling immobilized lipase systems to 10,000 L reactors could lower enzymatic production costs to $9/kg, competitive with chemical processes while offering superior sustainability.
Q & A
Q. How can (E)-3,7-dimethyl-2,7-octadienyl propionate be structurally distinguished from its geometric isomers (e.g., Z-isomer)?
Methodological Answer:
- Use nuclear magnetic resonance (NMR) spectroscopy to analyze coupling constants and nuclear Overhauser effects (NOE) for stereochemical assignments. For example, the (E)-isomer exhibits distinct H-NMR signals for olefinic protons (δ 5.2–5.4 ppm) with coupling constants (~15 Hz for trans double bonds), while the (Z)-isomer shows smaller coupling constants (~10–12 Hz) .
- Gas chromatography-mass spectrometry (GC-MS) with chiral columns can resolve retention time differences between isomers. Reference databases like LMSD (LMFA07010622 vs. LMFA07010629) confirm mass spectral fragmentation patterns .
Q. What synthetic routes are available for (E)-3,7-dimethyl-2,7-octadienyl propionate?
Methodological Answer:
- Telomerization method: React isoprene with diethylamine in the presence of PdCl/triphenylphosphine to form N,N-(3,7-dimethyl-2,7-octadienyl) diethylamine intermediates. Subsequent in situ reaction with sodium propionate yields the target compound (12.7% yield) .
- Esterification: Direct esterification of geraniol ((E)-3,7-dimethyl-2,6-octadien-1-ol) with propionic acid under acid catalysis (e.g., HSO) at 80–100°C, followed by vacuum distillation to isolate the product .
Q. What are the key physical properties critical for experimental handling?
Methodological Answer:
- Density: 0.899 g/mL at 25°C, essential for phase separation during extraction .
- Volatility: Boiling point ~245–250°C (estimated via GC retention indices), requiring controlled heating to prevent decomposition .
- Solubility: Lipophilic (log P ~3.5), necessitating solvents like hexane or ethyl acetate for chromatographic purification .
Advanced Research Questions
Q. How does the stereochemistry of (E)-3,7-dimethyl-2,7-octadienyl propionate influence its bioactivity in insect pheromone systems?
Methodological Answer:
- Conduct field trials comparing E- and Z-isomers in insect attraction assays. For example, in pepper flower volatiles, (E)-isomers exhibit higher volatility and longer field persistence (up to 14 days) compared to Z-forms, as measured by GC-MS headspace analysis .
- Use electroantennography (EAG) to quantify antennal responses in target insects, correlating stereochemistry with signal transduction efficiency .
Q. What analytical challenges arise in quantifying trace impurities in (E)-3,7-dimethyl-2,7-octadienyl propionate?
Methodological Answer:
- Co-elution issues: Optimize GC-MS conditions (e.g., DB-WAX columns) to separate impurities like neryl propionate (cis-isomer) or unreacted geraniol. Use selective ion monitoring (SIM) for m/z 69 (characteristic fragment for terpenoids) .
- Quantitative NMR (qNMR): Employ internal standards (e.g., 1,4-dinitrobenzene) to quantify impurities at <0.1% levels, leveraging H-NMR integration of propionate methyl groups (δ 1.1 ppm) .
Q. How can enantiomeric purity be ensured in asymmetric synthesis of derivatives?
Methodological Answer:
- Chiral HPLC: Use columns coated with cellulose tris(3,5-dimethylphenylcarbamate) to resolve enantiomers. Monitor optical rotation ([α]) for batch consistency .
- Enzymatic resolution: Lipase-catalyzed transesterification (e.g., Candida antarctica lipase B) selectively hydrolyzes one enantiomer, yielding >98% enantiomeric excess (ee) .
Q. What experimental designs are suitable for studying oxidative degradation pathways?
Methodological Answer:
- Accelerated stability studies: Expose the compound to UV light (254 nm) and O at 40°C. Analyze degradation products (e.g., epoxides or aldehydes) via LC-MS/MS with electrospray ionization (ESI) in positive ion mode .
- Kinetic modeling: Use Arrhenius plots to predict shelf-life under storage conditions (activation energy derived from thermal gravimetric analysis) .
Key Research Gaps and Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
